molecular formula C12H11FN2OS B2698414 (Z)-3-ethyl-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one CAS No. 678544-06-4

(Z)-3-ethyl-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one

Cat. No. B2698414
CAS RN: 678544-06-4
M. Wt: 250.29
InChI Key: QRLDHPUBWUOBFJ-YFHOEESVSA-N
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Description

The compound is a type of imidazolidinone, a class of compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The “Z” in the name indicates the configuration of the double bond, and “4-fluorobenzylidene” suggests the presence of a fluorine atom and a benzylidene group .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray single crystal diffraction . The compound likely has a planar structure due to the presence of the imidazolidinone ring and the benzylidene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Antimicrobial and Antitumor Activities

A study by Delgado et al. (2006) explored the structural properties and interactions of (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one, highlighting its potential in forming hydrogen-bonded dimers and chains through aromatic pi-pi stacking or dipolar carbonyl-carbonyl interactions. This structural characteristic may underpin its application in designing compounds with specific biological activities, such as antimicrobial and antitumor agents (Delgado et al., 2006).

Herbicidal Activity

Han et al. (2011) synthesized a series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters and evaluated their herbicidal efficacy. Preliminary bioassay results indicated that some of these compounds exhibited significant herbicidal activity against common agricultural pests like Zea mays, Triticum aestivum, and Arabidopsis thaliana. This suggests the potential application of (Z)-3-ethyl-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one derivatives in agricultural chemistry to develop new herbicides (Han et al., 2011).

Molecular Structure Investigation

The synthesis and molecular structure investigation of (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO), a compound related to this compound, was reported by Benhalima et al. (2011). The study provides insights into the crystal structure and electronic properties through X-ray diffraction and DFT calculations, offering a foundation for understanding the chemical behavior and potential applications of these compounds in designing novel materials or pharmaceutical agents (Benhalima et al., 2011).

Anticancer Agents Development

Penthala et al. (2011) described the synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including derivatives of (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, for potential anticancer activity. Some compounds demonstrated significant cytotoxicity against melanoma and ovarian cancer cells, highlighting the therapeutic potential of this compound derivatives in cancer treatment (Penthala et al., 2011).

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLDHPUBWUOBFJ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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